molecular formula C11H15F2N B13223764 Butyl[(3,4-difluorophenyl)methyl]amine

Butyl[(3,4-difluorophenyl)methyl]amine

Cat. No.: B13223764
M. Wt: 199.24 g/mol
InChI Key: VHHYOIGQBOCSDX-UHFFFAOYSA-N
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Description

Butyl[(3,4-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N. It consists of a butyl group attached to a benzylamine structure, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3,4-difluorophenyl)methyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification, such as distillation or recrystallization, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Butyl[(3,4-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl[(3,4-difluorophenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl[(3,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[(3,4-difluorophenyl)methyl]amine is unique due to the presence of both the butyl group and the 3,4-difluorophenyl group. This combination imparts specific chemical and physical properties, such as increased lipophilicity and potential biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

VHHYOIGQBOCSDX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

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